4-Biphenylzinc bromide

Übersicht

Beschreibung

4-Biphenylzinc bromide is an organozinc compound . It has been extensively studied in the field of organometallic chemistry. It is commonly employed in organic synthesis .

Synthesis Analysis

This compound is typically prepared in a solution of tetrahydrofuran (THF) . The method employs aldehydes and allyl bromide as reactants, with a Zn/ZnBr2 catalytic system in CH2Cl2 . It has found utility as a reagent in diverse reactions, including cross-coupling reactions, Suzuki-Miyaura coupling reactions, and Negishi coupling reactions .

Molecular Structure Analysis

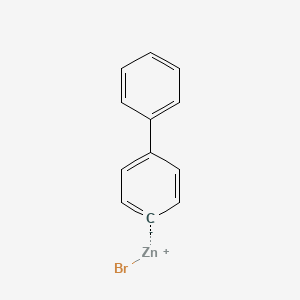

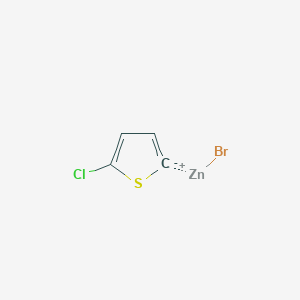

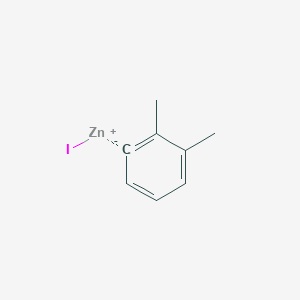

The molecular formula of this compound is C12H9BrZn . It has a molecular weight of 298.49 .

Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in the synthesis of 4-bromotetrahydropyrans in a highly diastereoselective manner via the alkylation followed by Prins cyclisation . It has also been used in Belousov-Zhabotinsky type reactions, which are characterized by periodic variations of some reaction species concentration due to complex physico-chemical phenomena .

Physical And Chemical Properties Analysis

This compound is a brown liquid . It has a density of 0.994 g/mL at 25 °C . It is typically stored at a temperature between 2-8°C .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Bioactive Compounds

4-Biphenylzinc bromide is significant in synthesizing biphenyl-based compounds, which are clinically important for treating hypertension and inflammation. A study by Kwong et al. (2017) showed the synthesis of 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates and pyridinecarboxylate by reacting 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one with various carboxylic acids. These compounds exhibited significant anti-tyrosinase activities, comparable to the standard inhibitor kojic acid, suggesting potential pharmaceutical applications (Kwong et al., 2017).

2. Ecotoxicological Evaluation

This compound derivatives, such as 4-aminobiphenyl, have been used in ecotoxicological model systems to assess the effects of new chemicals on the environment. Jiangning et al. (2004) investigated the effects of 4-aminobiphenyl using a battery of ecotoxicological tests, revealing its toxicity for aquatic organisms and mammalian cells. This study highlights the importance of using a diverse test battery for accurate environmental risk assessment (Jiangning et al., 2004).

3. Catalysis in Organic Synthesis

The role of biphenyl derivatives, including this compound, is notable in catalysis, especially in cross-coupling reactions. Wolfe et al. (1999) demonstrated the use of biphenyl derivatives in Suzuki coupling reactions, which are pivotal in organic synthesis. Their study indicated that these compounds enable the Suzuki coupling of aryl bromides and chlorides at room temperature, showcasing their efficiency and broad applicability in organic chemistry (Wolfe et al., 1999).

Wirkmechanismus

Target of Action

The primary target of 4-Biphenylzinc bromide are various electrophiles, such as aryl halides . These electrophiles play a crucial role in organic synthesis, particularly in the formation of carbon-carbon bonds .

Mode of Action

This compound exhibits nucleophilic properties, allowing it to effectively react with its targets . The interaction between this compound and its targets involves the initial formation of a complex, followed by the transfer of the organic group from this compound to the electrophile . This results in the formation of carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of carbon-carbon bonds . This compound has found utility as a reagent in diverse reactions, including cross-coupling reactions, Suzuki-Miyaura coupling reactions, and Negishi coupling reactions . By employing these reactions, researchers have successfully synthesized a wide range of compounds .

Result of Action

The primary molecular result of this compound’s action is the formation of carbon-carbon bonds . This enables the synthesis of a wide range of compounds, contributing to its utility in organic synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . Additionally, it should be stored at a temperature of 2-8°C to maintain its stability and efficacy.

Safety and Hazards

4-Biphenylzinc bromide is classified as a dangerous good for transport and may be subject to additional shipping charges . It is highly flammable and may cause respiratory irritation . It is also suspected of causing cancer . Safety precautions include avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

bromozinc(1+);phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCKUYSUPQKJDR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1H-benzimidazol-2-ylthio)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3258962.png)

![N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzamide](/img/structure/B3258986.png)

![Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B3259026.png)